WSPC Biotin-PEG3-DBCO

描述

属性

分子式 |

C53H68N8O17S2 |

|---|---|

分子量 |

1153.3 g/mol |

IUPAC 名称 |

1-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-[4-[4-[1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamoyloxy]ethyl]-2-methoxy-5-nitrophenoxy]butanoylamino]-1-oxopropane-2-sulfonic acid |

InChI |

InChI=1S/C53H68N8O17S2/c1-35(78-53(67)56-20-19-49(64)60-33-38-12-4-3-10-36(38)17-18-37-11-5-6-13-41(37)60)39-30-43(73-2)44(31-42(39)61(68)69)77-23-9-16-48(63)57-32-46(80(70,71)72)51(65)55-22-25-75-27-29-76-28-26-74-24-21-54-47(62)15-8-7-14-45-50-40(34-79-45)58-52(66)59-50/h3-6,10-13,30-31,35,40,45-46,50H,7-9,14-16,19-29,32-34H2,1-2H3,(H,54,62)(H,55,65)(H,56,67)(H,57,63)(H2,58,59,66)(H,70,71,72)/t35?,40-,45-,46?,50-/m0/s1 |

InChI 键 |

VXNHEVDLDQWVJJ-NHJLCCERSA-N |

外观 |

Solid powder |

纯度 |

>95% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

WSPC Biotin-PEG3-DBCO |

产品来源 |

United States |

Foundational & Exploratory

WSPC Biotin-PEG3-DBCO chemical properties and structure

This guide provides a comprehensive overview of the chemical properties, structure, and applications of WSPC Biotin-PEG3-DBCO, a key reagent for researchers, scientists, and drug development professionals. This compound is a versatile molecule that combines the high-affinity binding of biotin (B1667282) with the precision of copper-free click chemistry and the utility of a photocleavable linker.

Core Chemical Properties and Structure

This compound is a complex molecule featuring a biotin moiety for affinity purification, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, and a water-soluble, photocleavable (WSPC) linker. The sulfonate group within the WSPC linker renders the molecule membrane-impermeable, making it particularly useful for labeling cell surface proteins.[1][2]

The key functional components of this compound are:

-

Biotin: Enables the high-affinity binding to streptavidin and avidin, facilitating the capture and purification of labeled biomolecules.

-

PEG3 Spacer: A short polyethylene glycol chain that increases the hydrophilicity of the molecule and provides spatial separation between the biotin and the reactive group.

-

DBCO (Dibenzocyclooctyne): A strained alkyne that reacts specifically and efficiently with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.[3] This bioorthogonal reaction proceeds readily under mild, aqueous conditions, making it ideal for biological applications.

-

WSPC (Water-Soluble Photocleavable) Linker: This component contains a sulfonate group for enhanced water solubility and a photolabile moiety. Upon irradiation with near-UV light (e.g., 365 nm), the linker is cleaved, allowing for the release of the captured biomolecule.[1][2]

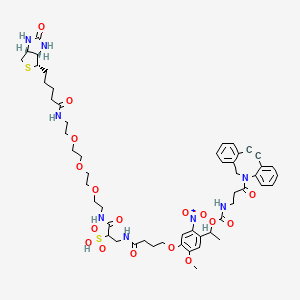

The detailed chemical structure of this compound is visualized below.

Caption: Chemical structure of this compound.

Quantitative Data

The following table summarizes the key quantitative properties of this compound. It is important to note that some values, such as solubility, can be batch-dependent.[1]

| Property | Value | Source |

| Molecular Formula | C₅₃H₆₈N₈O₁₇S₂ | [1] |

| Molecular Weight | 1153.29 g/mol | [1] |

| Exact Mass | 1152.4144 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Purity | >95% (typically) | [1] |

| Solubility | Soluble in DMSO and DMF. The water solubility is enhanced by the sulfonate group, but quantitative data is not readily available and should be determined empirically. | [4][5] |

| Storage Conditions | Short term (days to weeks): 0 - 4°C, protected from light. Long term (months to years): -20°C, protected from light. | [1] |

| Photocleavage Wavelength | ~365 nm | [1][2] |

| Recommended Photocleavage Light Intensity | 1-5 mW/cm² | [1][2] |

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound. These protocols are intended as a guide and may require optimization for specific experimental contexts.

Bioconjugation via Copper-Free Click Chemistry (SPAAC)

This protocol outlines the general steps for labeling an azide-modified biomolecule (e.g., a protein) with this compound.

Materials:

-

Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing azides.

-

This compound

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Reaction Setup:

-

Add a 2 to 5-fold molar excess of the this compound stock solution to your azide-modified biomolecule.

-

The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to minimize potential denaturation of proteins.

-

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. Reaction times may vary depending on the concentration and reactivity of the substrates.

-

Purification: Remove excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography appropriate for your biomolecule.

-

Characterization (Optional): The success of the conjugation can be confirmed by methods such as SDS-PAGE (observing a band shift), mass spectrometry, or functional assays.

Caption: Workflow for bioconjugation using this compound.

Affinity Purification of Biotinylated Biomolecules

This protocol describes the capture of the biotinylated biomolecule using streptavidin-coated magnetic beads.

Materials:

-

Biotinylated biomolecule

-

Streptavidin-coated magnetic beads

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Magnetic stand

Procedure:

-

Bead Preparation: Resuspend the streptavidin-coated magnetic beads and wash them according to the manufacturer's instructions.

-

Binding: Add the biotinylated biomolecule to the washed beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.

-

Washing: Place the tube on a magnetic stand to capture the beads. Carefully remove the supernatant. Wash the beads 2-3 times with wash buffer to remove non-specifically bound molecules.

Photocleavage and Elution

This protocol outlines the release of the captured biomolecule from the streptavidin beads via photocleavage.

Materials:

-

Beads with captured biotinylated biomolecule

-

Elution buffer (a buffer suitable for the downstream application of your biomolecule)

-

UV lamp with an emission wavelength of ~365 nm and an intensity of 1-5 mW/cm²

-

Magnetic stand

Procedure:

-

Resuspend Beads: After the final wash, resuspend the beads in a suitable elution buffer.

-

Photocleavage: Irradiate the bead suspension with a 365 nm UV lamp at an intensity of 1-5 mW/cm². The optimal irradiation time should be determined empirically but is typically in the range of 5-30 minutes.[6] Gentle mixing during irradiation can improve cleavage efficiency.

-

Elution: Place the tube on a magnetic stand to capture the beads. The supernatant now contains the released, non-biotinylated biomolecule.

-

Collection: Carefully collect the supernatant containing your purified biomolecule for downstream analysis.

Caption: Workflow for photocleavage and elution.

Signaling Pathways and Logical Relationships

The application of this compound follows a logical progression of steps, from conjugation to purification and finally to the release of the target molecule. This process can be visualized as a signaling pathway or workflow.

Caption: Logical workflow of this compound application.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. DBCO-PEG3-Biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. DBCO PC NHS Oligo Modifications from Gene Link [genelink.com]

A Technical Guide to WSPC Biotin-PEG3-DBCO in Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and applications of WSPC Biotin-PEG3-DBCO, a sophisticated chemical probe employed in copper-free click chemistry. This reagent integrates multiple functionalities, making it a powerful tool for bioconjugation, affinity labeling, and the development of advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Concepts: Understanding the Components

This compound is a multi-component reagent designed for precise bio-orthogonal labeling. The acronym "WSPC" signifies its key features: a W ater-S oluble and P hotoc leavable linker. Let's dissect each component's role:

-

WSPC (Water-Soluble Photocleavable) Linker: This component imparts two critical properties. The water solubility, achieved through the inclusion of a sulfonate group (SO₃⁻), renders the entire molecule membrane-impermeable.[1][2] This is particularly advantageous for selectively labeling cell surface proteins without internalizing into the cell.[3] The photocleavable element, typically a nitrobenzyl ether, allows for the release of conjugated molecules upon exposure to near-UV light (e.g., 365 nm).[1][4] This feature is invaluable for the gentle elution of captured biomolecules during affinity purification, preserving their native structure and function.[5][6]

-

Biotin (B1667282): This vitamin (B7) exhibits an exceptionally high and specific affinity for avidin (B1170675) and streptavidin proteins.[7] This interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.[8]

-

PEG3 (Triethylene Glycol) Linker: The short polyethylene (B3416737) glycol (PEG) spacer enhances the overall water solubility of the reagent and reduces steric hindrance between the conjugated molecules.[9] This flexible linker provides sufficient distance to minimize aggregation and ensure that the biotin and DBCO moieties can efficiently interact with their respective binding partners.

-

DBCO (Dibenzocyclooctyne): As a strained alkyne, DBCO is the reactive handle for copper-free click chemistry.[10] It readily undergoes a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azide-functionalized molecules to form a stable triazole linkage.[10] This reaction is bio-orthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[10]

Mechanism of Action in Copper-Free Click Chemistry

The core of this compound's functionality lies in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This copper-free click chemistry variant is driven by the significant ring strain of the DBCO molecule, which lowers the activation energy of the cycloaddition with an azide (B81097).[10] The reaction is highly efficient under physiological conditions (aqueous environment, neutral pH, and ambient temperature), making it ideal for live-cell applications.[10]

The overall workflow for using this compound typically involves two main stages: the SPAAC reaction for conjugation and subsequent biotin-based affinity purification, which can be reversed by photocleavage.

Quantitative Data Presentation

The efficiency of the SPAAC reaction is influenced by several factors, including the reaction buffer, pH, temperature, and the electronic properties of the azide. The following table summarizes key quantitative data for the reaction between DBCO derivatives and azides.

| Reactants | Buffer (pH) | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| Sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | PBS (7) | 25 & 37 | 0.32–0.85 | [11][12] |

| Sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7) | 25 & 37 | 0.55–1.22 | [11][12] |

| Sulfo-DBCO-amine + 3-azido-L-alanine | PBS (7) | 25 & 37 | Data not specified | [11][12] |

| DBCO-PEG + p-azido-L-phenylalanine (pAzF) | Not specified | Not specified | ~0.1 | [13] |

| DBCO-PEG + p-azidomethyl-L-phenylalanine (pAMF) | Not specified | Not specified | ~0.7 | [13] |

| DBCO-trastuzumab + 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7) | Not specified | ~0.25 - 0.37 | [12] |

| DBCO-PEG5-trastuzumab + 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7) | Not specified | ~0.35 - 0.5+ | [12] |

Experimental Protocols

General Protocol for Biotinylation of Cell Surface Proteins

This protocol describes the labeling of cell surface proteins on live cells using this compound after metabolic incorporation of an azide-containing sugar.

Materials:

-

Adherent mammalian cells

-

Complete cell culture medium

-

Azide-containing metabolic precursor (e.g., Ac₄ManNAz)

-

This compound

-

Phosphate-buffered saline (PBS), azide-free

-

Streptavidin-conjugated beads

-

Lysis buffer

-

UV lamp (365 nm)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Metabolic Labeling: Culture cells in the presence of an azide-containing metabolic precursor (e.g., 25-50 µM Ac₄ManNAz) for 24-48 hours to incorporate azide groups into cell surface glycans.

-

Cell Preparation: Gently wash the cells three times with ice-cold, azide-free PBS to remove any unreacted metabolic precursor.

-

SPAAC Reaction: Prepare a solution of this compound in azide-free PBS at a final concentration of 20-100 µM. Incubate the cells with this solution for 30-60 minutes at 4°C or room temperature to biotinylate the azide-modified cell surface proteins.

-

Quenching (Optional): To quench any unreacted DBCO reagent, wash the cells with a solution containing a small molecule azide (e.g., 1 mM sodium azide in PBS).

-

Washing: Wash the cells three times with ice-cold PBS to remove excess this compound.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Affinity Purification: Incubate the cell lysate with streptavidin-conjugated beads for 1-2 hours at 4°C to capture the biotinylated proteins.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Photocleavage: Resuspend the beads in a suitable buffer and expose them to a 365 nm UV lamp at a low intensity (e.g., 1-5 mW/cm²) for 10-30 minutes on ice to cleave the photocleavable linker and release the captured proteins.

-

Analysis: Collect the supernatant containing the released proteins and analyze by SDS-PAGE and Western blotting.

Protocol for Monitoring SPAAC Reaction Kinetics via UV-Vis Spectroscopy

The progress of the SPAAC reaction can be monitored by observing the decrease in absorbance of the DBCO moiety at approximately 309 nm.[11]

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Azide-containing molecule of interest

-

DBCO-containing reagent (e.g., this compound)

-

Reaction buffer (azide-free)

Procedure:

-

Instrument Setup: Set the UV-Vis spectrophotometer to measure absorbance at 309 nm.

-

Sample Preparation: Prepare a solution of the azide-containing molecule in the reaction buffer in a quartz cuvette. The concentration should be in excess (e.g., 10-fold or higher) compared to the DBCO reagent to ensure pseudo-first-order kinetics.

-

Blank Measurement: Use a reference cuvette containing the azide solution to zero the spectrophotometer.

-

Reaction Initiation: Add a known concentration of the DBCO-containing reagent to the cuvette with the azide solution and mix quickly.

-

Data Acquisition: Immediately start monitoring the absorbance at 309 nm over time at regular intervals until the absorbance value stabilizes, indicating the completion of the reaction.

-

Data Analysis: Plot the natural logarithm of the absorbance at 309 nm versus time. For a pseudo-first-order reaction, this plot should be linear. The pseudo-first-order rate constant (k_obs) is the negative of the slope. The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the azide in excess.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Caption: Workflow for affinity purification using a photocleavable biotin linker.

Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

References

- 1. medkoo.com [medkoo.com]

- 2. Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review [mdpi.com]

- 3. Surface protein biotinylation [protocols.io]

- 4. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A photo-cleavable biotin affinity tag for the facile release of a photo-crosslinked carbohydrate-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biotinylation reagents for the study of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biotin Affinity Purification | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to WSPC Biotin-PEG3-DBCO for Labeling Azide-Modified Proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of WSPC Biotin-PEG3-DBCO, a water-soluble, photocleavable reagent designed for the efficient labeling of azide-modified proteins. We will delve into its chemical properties, mechanism of action, and provide detailed protocols for its application in biological research and drug development.

Introduction to this compound

This compound is a multifunctional chemical probe that leverages the principles of bioorthogonal chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free click chemistry reaction enables the covalent labeling of azide-modified biomolecules with high specificity and efficiency in complex biological environments, including living cells.[1]

The key features of this compound include:

-

Water Solubility: A sulfonate group imparts excellent water solubility, rendering the molecule membrane-impermeable and ideal for labeling cell surface proteins.[2][3][4][5]

-

Photocleavable Linker: The inclusion of a photocleavable (PC) spacer allows for the release of captured biomolecules from biotin-binding proteins (e.g., streptavidin) upon exposure to near-UV light, facilitating downstream analysis.[3][4]

-

Biotin (B1667282) Moiety: Enables the detection, purification, and quantification of labeled proteins through the high-affinity interaction with streptavidin or avidin.

-

PEG3 Spacer: A short polyethylene (B3416737) glycol (PEG) linker enhances water solubility, reduces steric hindrance, and minimizes non-specific binding.[6]

-

DBCO Group: The dibenzocyclooctyne (DBCO) moiety is a strained alkyne that reacts rapidly and specifically with azides without the need for a cytotoxic copper catalyst.[]

Chemical Properties and Structure

The structural components of this compound are designed for optimal performance in bioorthogonal labeling applications.

| Property | Description | Reference |

| Molecular Formula | C53H68N8O17S2 | [3] |

| Molecular Weight | 1153.29 g/mol | [3] |

| Reactive Group | Dibenzocyclooctyne (DBCO) | [8] |

| Target Moiety | Azide (B81097) (-N3) | [8] |

| Solubility | Water-soluble due to sulfonate group | [3][4] |

| Cleavage | Photocleavable at ~365 nm | [3][4] |

Below is a DOT script representation of the logical relationship between the components of this compound.

Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The labeling of azide-modified proteins with this compound occurs via a SPAAC reaction. This bioorthogonal reaction is highly efficient and specific, proceeding readily under physiological conditions without the need for a copper catalyst.[1] The inherent ring strain of the DBCO moiety drives the reaction with the azide group, forming a stable triazole linkage.

The general workflow for labeling proteins is a two-step "tag-and-modify" strategy:

-

Tagging: An azide group is metabolically, enzymatically, or chemically introduced into the protein of interest.

-

Modification: The azide-tagged protein is then reacted with this compound.

The following diagram illustrates the SPAAC reaction between an azide-modified protein and this compound.

Experimental Protocols

Metabolic Labeling of Proteins with Azide Analogs

This protocol describes the metabolic incorporation of an azide-containing amino acid, azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Methionine-free medium

-

L-Azidohomoalanine (AHA)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantitation assay (e.g., BCA assay)

Procedure:

-

Culture mammalian cells to the desired confluency.

-

Wash the cells once with pre-warmed PBS.

-

Incubate the cells in methionine-free medium for 1 hour to deplete intracellular methionine pools.

-

Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM). The optimal concentration should be determined empirically.

-

Incubate the cells for the desired labeling period (e.g., 4-24 hours).

-

Wash the cells twice with cold PBS.

-

Lyse the cells using an appropriate lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate.

Labeling of Azide-Modified Proteins with this compound

This protocol outlines the procedure for labeling azide-containing proteins with this compound.

Materials:

-

Azide-modified protein sample (from cell lysate or purified protein)

-

This compound

-

Anhydrous DMSO

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Dilute the azide-modified protein sample to a suitable concentration in the reaction buffer (e.g., 1-5 mg/mL).

-

Add the this compound stock solution to the protein sample. A 1.5- to 10-fold molar excess of the DBCO reagent over the azide-modified protein is recommended as a starting point.[9] The optimal ratio should be empirically determined.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Reactions can also be performed at 37°C to increase the reaction rate.[9]

-

(Optional) Quench any unreacted DBCO reagent by adding an excess of an azide-containing small molecule (e.g., sodium azide is not recommended as it can interfere with downstream applications).

-

Remove excess, unreacted this compound using a desalting column, dialysis, or protein precipitation.

| Parameter | Recommended Condition | Reference |

| Protein Concentration | 1-5 mg/mL | [9] |

| Molar Excess of DBCO Reagent | 1.5 - 10 fold | [9] |

| Reaction Temperature | 4°C, Room Temperature, or 37°C | [9][10] |

| Reaction Time | 1 - 12 hours | [10] |

Detection and Analysis of Biotinylated Proteins

4.3.1. Western Blot Analysis

-

Separate the labeled protein sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer.

-

Wash the membrane extensively with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

4.3.2. Affinity Purification using Streptavidin Beads

-

Equilibrate streptavidin-conjugated agarose (B213101) or magnetic beads with a suitable binding buffer (e.g., PBS).

-

Incubate the labeled protein lysate with the streptavidin beads for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads several times with binding buffer to remove non-specifically bound proteins.

-

Elute the biotinylated proteins from the beads.

4.3.3. Photocleavage and Elution

For elution of proteins captured with this compound:

-

Resuspend the streptavidin beads with the captured biotinylated proteins in a suitable buffer.

-

Expose the bead slurry to a near-UV lamp (e.g., 365 nm at 1-5 mW/cm²) for 5-25 minutes.[3][4] Greater than 90% release can typically be achieved.[11][12]

-

Centrifuge the beads and collect the supernatant containing the released proteins.

The following diagram illustrates the experimental workflow from metabolic labeling to protein analysis.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for a variety of applications:

-

Proteome Profiling: Identification and quantification of newly synthesized proteins in response to various stimuli or in different disease states.[13]

-

Cell Surface Protein Labeling: Due to its membrane impermeability, it is ideal for specifically labeling and studying cell surface proteins.[14][15]

-

Target Identification and Validation: Used in chemical proteomics to identify the protein targets of small molecules.

-

Antibody-Drug Conjugate (ADC) Development: The bioorthogonal nature of the SPAAC reaction is beneficial for the site-specific conjugation of drugs to antibodies.[1]

-

Pull-Down Assays: Efficient capture of protein interaction partners.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - Insufficient molar excess of DBCO reagent. - Suboptimal reaction conditions. - Inefficient metabolic labeling. | - Increase the molar excess of this compound.[9] - Optimize incubation time and temperature.[9][10] - Optimize AHA concentration and incubation time. |

| High Background in Western Blots | - Non-specific binding of streptavidin-HRP. - Incomplete removal of excess biotin reagent. | - Increase the concentration of blocking agent and washing steps. - Ensure thorough removal of unreacted this compound. |

| Inefficient Photocleavage | - Insufficient UV light exposure. - Incorrect wavelength of UV light. | - Increase the duration or intensity of UV exposure. - Ensure the use of a lamp with a peak wavelength around 365 nm.[3][4] |

Conclusion

This compound is a powerful and versatile reagent for the selective labeling of azide-modified proteins. Its water solubility, photocleavable linker, and bioorthogonal reactivity make it an invaluable tool for a wide range of applications in proteomics, cell biology, and drug discovery. By following the detailed protocols and guidelines presented in this guide, researchers can effectively utilize this reagent to advance their scientific investigations.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. DBCO-Sulfo-Link-biotin, 1363444-70-5 | BroadPharm [broadpharm.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 5. cenmed.com [cenmed.com]

- 6. DBCO-PEG3-Biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. interchim.fr [interchim.fr]

- 11. vectorlabs.com [vectorlabs.com]

- 12. interchim.fr [interchim.fr]

- 13. Mass spectrometry based proteomics for absolute quantification of proteins from tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Audience: Researchers, scientists, and drug development professionals.

Core Principles of SPAAC

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient, bioorthogonal "click" reaction that forms a stable covalent bond between a cyclooctyne (B158145) and an azide (B81097).[] Unlike its predecessor, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it exceptionally well-suited for applications in living systems, including live-cell imaging and in vivo drug delivery.[2][3]

The reaction's driving force is the significant ring strain of the eight-membered cyclooctyne ring.[4] This inherent strain lowers the activation energy of the [3+2] Huisgen dipolar cycloaddition between the alkyne (the dipolarophile) and the azide (the 1,3-dipole), allowing the reaction to proceed rapidly and selectively under physiological conditions (temperature, pH, and aqueous environments).[4][5] The azide and cyclooctyne functional groups are bioorthogonal, meaning they are largely inert to the vast array of functional groups present in biological systems, thus preventing unwanted side reactions.[2]

// Invisible node to structure the path p1 [shape=point, width=0.01, height=0.01];

Cyclooctyne -> p1 [arrowhead=none]; Azide -> p1 [arrowhead=none]; p1 -> TS [label="[3+2] Cycloaddition\n(Concerted Mechanism)"]; TS -> Triazole [label=""];

// Set max width graph [size="10,5!"]; } केंद Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Analysis of SPAAC Kinetics

The performance of a SPAAC reaction is primarily defined by its second-order rate constant (k), which is highly dependent on the structure of the cyclooctyne.[5] The evolution of cyclooctyne design has been driven by the need to increase reaction rates while maintaining stability in aqueous media. Faster kinetics are crucial for labeling low-abundance biomolecules and for tracking rapid dynamic processes.[5]

The table below summarizes the second-order rate constants for commonly used cyclooctynes with benzyl (B1604629) azide, a standard reference azide. This data provides a clear comparison of their relative reactivities.

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Key Features |

| Dibenzocyclooctyne | DBCO / ADIBO | ~0.6 - 1.0[6] | High reactivity, widely used standard.[7] |

| Dibenzoannulated Cyclooctyne | DIBO | ~0.3 - 0.7[6] | Robust reactivity. |

| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1[6] | Smaller size, less hydrophobic than DBCO.[6] |

| Difluorinated Cyclooctyne | DIFO | ~0.076[5] | One of the early, well-studied cyclooctynes. |

| Biarylazacyclooctynone | BARAC | >1.0 | Among the most reactive cyclooctynes developed.[8] |

Note: Reaction rates can vary based on the specific derivatives, solvent, and temperature used in the experiment.[6]

Evolution and Comparison of Cyclooctyne Reagents

The development of cyclooctyne reagents has been a balancing act between maximizing ring strain to increase reactivity and ensuring sufficient stability to avoid degradation or non-specific reactions in biological environments.

Detailed Experimental Protocols

Accurate kinetic analysis and successful bioconjugation require robust experimental procedures. Below are detailed protocols for determining reaction kinetics and for a general protein labeling experiment.

This method is used to determine the second-order rate constant by monitoring the reaction under pseudo-first-order conditions.[6]

-

Materials & Reagents:

-

Cyclooctyne of interest (e.g., DBCO).

-

Azide standard (e.g., benzyl azide or a fluorescent azide).

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

-

Spectrophotometer (UV-Vis or Fluorimeter).

-

Anhydrous DMSO for stock solutions.

-

-

Methodology:

-

Stock Solution Preparation: Prepare concentrated stock solutions of the cyclooctyne and azide in DMSO (e.g., 10 mM).

-

Reaction Setup: In a cuvette, dilute the azide to a final concentration in the reaction buffer. For UV-Vis, if using DBCO, a concentration that gives a clear absorbance peak (~309 nm) is suitable.

-

Initiate Reaction: To ensure pseudo-first-order kinetics, add the cyclooctyne stock solution to the cuvette so that its final concentration is at least 10-fold higher than the azide concentration. Mix quickly and immediately start recording data.[5]

-

Data Acquisition: Monitor the decrease in the azide's characteristic signal (or the cyclooctyne's absorbance) over time at fixed intervals.

-

Data Analysis:

-

Plot the natural logarithm of the signal (ln[Azide]) versus time (t).

-

The plot should be linear. The slope of this line is the pseudo-first-order rate constant (k').[6]

-

Calculate the second-order rate constant (k) using the equation: k = k' / [Cyclooctyne]₀ , where [Cyclooctyne]₀ is the initial concentration of the cyclooctyne.[6]

-

-

This protocol describes the conjugation of a cyclooctyne-modified molecule (e.g., a drug or fluorophore) to a protein that has been metabolically or enzymatically functionalized with an azide group.[9][10]

-

Materials & Reagents:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Cyclooctyne-functionalized molecule (e.g., DBCO-fluorophore) dissolved in DMSO.

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis).

-

-

Methodology:

-

Protein Preparation: Dissolve the azide-modified protein in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

-

Conjugation Reaction: Add a 5 to 20-fold molar excess of the cyclooctyne-molecule from its DMSO stock solution to the protein solution. The final concentration of DMSO should be kept low (ideally <10% v/v) to prevent protein denaturation.[9]

-

Incubation: Gently mix the solution and incubate at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the cyclooctyne's reactivity and reactant concentrations.[9]

-

Monitoring (Optional): Reaction progress can be monitored by techniques like LC-MS or SDS-PAGE if the conjugated molecule imparts a significant mass or charge shift.

-

Purification: Once the reaction is complete, purify the resulting bioconjugate to remove unreacted small molecules. SEC is often effective for separating the larger protein conjugate from smaller, unreacted reagents.

-

Analysis: Characterize the final conjugate using appropriate methods (e.g., mass spectrometry, UV-Vis spectroscopy) to determine the degree of labeling.

-

References

- 2. vectorlabs.com [vectorlabs.com]

- 3. What is SPAAC? | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Architect's Toolkit: A Deep Dive into Biotin-PEG Linkers for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, precision, stability, and biocompatibility are paramount. Among the myriad of tools available, biotin-PEG linkers have emerged as indispensable architects, enabling the construction of sophisticated biomolecular conjugates for a vast range of applications, from targeted drug delivery to sensitive diagnostics. This technical guide provides an in-depth exploration of the core features of biotin-PEG linkers, offering quantitative data, detailed experimental protocols, and logical workflows to empower researchers in their scientific endeavors.

Core Principles of Biotin-PEG Linkers

Biotin-PEG linkers are bifunctional molecules that synergistically combine the high-affinity, non-covalent interaction of biotin (B1667282) and avidin (B1170675) (or streptavidin) with the beneficial physicochemical properties of polyethylene (B3416737) glycol (PEG). This powerful combination addresses several key challenges in bioconjugation.[1][2]

The Biotin Anchor: At one end of the linker lies biotin (Vitamin H), a small molecule that binds to avidin and streptavidin with an exceptionally high affinity (dissociation constant, Kd ≈ 10⁻¹⁵ M).[3] This interaction is highly specific and robust, withstanding harsh conditions of pH, temperature, and denaturing agents, making it an ideal tool for purification, immobilization, and detection of biomolecules.[3][4]

The PEG Spacer: The polyethylene glycol (PEG) chain serves as a flexible, hydrophilic spacer arm. The inclusion of a PEG linker offers several significant advantages:

-

Enhanced Solubility and Stability: The hydrophilic nature of PEG improves the aqueous solubility of hydrophobic molecules and can protect the conjugated biomolecule from enzymatic degradation, thereby increasing its stability in biological environments.[5][6]

-

Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the surface of therapeutic proteins, reducing the likelihood of an immune response.[5][7][8][9][10][11]

-

Improved Pharmacokinetics: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation half-life in the bloodstream.[12]

-

Minimized Steric Hindrance: The flexible PEG spacer physically separates the biotin moiety from the conjugated biomolecule, minimizing steric hindrance and ensuring efficient binding of biotin to avidin or streptavidin.[2][13]

Quantitative Insights: The Impact of PEG Linker Properties

The rational design of bioconjugates requires a quantitative understanding of how linker properties influence the final product's performance. The length and architecture of the PEG chain are critical parameters that can be tuned to optimize a conjugate for a specific application.

Effect of PEG Linker Length

The length of the PEG chain significantly impacts the pharmacokinetic profile and binding affinity of the bioconjugate.

| Parameter | Effect of Increasing PEG Linker Length | Quantitative Data Highlights | References |

| ADC Clearance Rate | Decreases | A PEG8 side chain was found to be the minimum length for optimal slower clearance of an MMAE conjugate, with longer chains (PEG12, PEG24) not providing a significant further advantage. | [1][14][15] |

| In Vivo Efficacy of ADCs | Generally Increases | In an NCI-N87 tumor model, a 10 kDa PEG chain modification, despite reducing in vitro cytotoxicity, significantly prolonged circulation half-life, leading to stronger tumor growth inhibition compared to shorter linkers. | [16] |

| Binding Affinity to Avidin/Streptavidin | Decreases | The equilibrium dissociation constant (Kd) of PEGylated biotins with avidin increases (affinity decreases) with increasing PEG molecular weight. For a biotin-avidin complex, Kd is ~10⁻¹⁵ M, while for biotin-PEG5000-avidin, it increases to ~10⁻⁸ M. | [14] |

| Therapeutic Index of ADCs | Can be Improved | Longer PEG chains can lead to a wider therapeutic window by improving the pharmacokinetic properties of the ADC. | [17] |

Comparison of Linear vs. Branched PEG Linkers

The architecture of the PEG linker also plays a crucial role in the properties of the final conjugate.

| Linker Architecture | Key Features | Quantitative Data Highlights | References |

| Linear PEG | Simple, well-defined structure. Less steric hindrance for some applications. | A study on PEGylated Human Serum Albumin showed a progressive increase in hydrodynamic radius with increasing linear PEG molecular weight (e.g., from 3.5 nm for unmodified HSA to 6.1 nm for 20 kDa linear PEG). | [18] |

| Branched PEG | Larger hydrodynamic volume compared to linear PEGs of the same molecular weight. Potential for higher drug loading in ADCs. More effective at shielding the conjugated molecule. | A 20 kDa branched PEG conjugated to HSA resulted in a larger hydrodynamic radius (6.4 nm) compared to a 20 kDa linear PEG (6.1 nm). | [18] |

Experimental Protocols

The successful implementation of biotin-PEG linkers in bioconjugation relies on robust and well-defined experimental protocols. Below are detailed methodologies for common bioconjugation reactions.

Protein Biotinylation using NHS-PEG-Biotin

This protocol describes the conjugation of a biotin-PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

-

Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-PEG-Biotin (e.g., Biotin-PEG4-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis cassette for purification

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform buffer exchange using a desalting column or dialysis.

-

Reagent Preparation: Immediately before use, dissolve the NHS-PEG-Biotin in DMF or DMSO to a stock concentration of 10-20 mg/mL.

-

Biotinylation Reaction:

-

Calculate the required volume of the NHS-PEG-Biotin stock solution to achieve a 10-20 fold molar excess over the protein.

-

Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.

-

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotin reagent using a desalting column or by dialyzing against PBS.

-

Determination of Biotinylation Degree: The extent of biotinylation can be determined using methods such as the HABA assay or a competition ELISA.[3][19][20][21][22]

Antibody Conjugation using Maleimide-PEG-Biotin

This protocol details the site-specific conjugation of a biotin-PEG linker to free sulfhydryl groups (e.g., from reduced cysteine residues) on an antibody.

Materials:

-

Antibody of interest (1-2 mg/mL in PBS, pH 7.2-7.4)

-

Maleimide-PEG-Biotin

-

Reducing agent (e.g., TCEP)

-

Anhydrous DMSO

-

Desalting column

Procedure:

-

Antibody Reduction (if necessary):

-

To generate free sulfhydryl groups, treat the antibody with a 10-fold molar excess of TCEP.

-

Incubate for 30 minutes at room temperature.

-

Remove the excess TCEP using a desalting column.

-

-

Reagent Preparation: Dissolve the Maleimide-PEG-Biotin in DMSO to a stock concentration of 10 mM.

-

Conjugation Reaction:

-

Add the Maleimide-PEG-Biotin stock solution to the reduced antibody solution to achieve a 5-fold molar excess.

-

Incubate for 1 hour at room temperature with gentle mixing.

-

-

Purification: Purify the biotinylated antibody from excess reagent using a desalting column.

Purification of Biotinylated Proteins by Avidin Affinity Chromatography

This protocol describes the purification of a biotinylated protein using its high affinity for immobilized avidin or streptavidin.[23][24][25][26]

Materials:

-

Biotinylated protein sample

-

Streptavidin-agarose resin or pre-packed column

-

Binding/Wash Buffer (e.g., PBS, pH 7.4)

-

Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5 or 0.1 M Glycine, pH 2.8)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

-

Resin Equilibration: Equilibrate the streptavidin resin with 5-10 column volumes of Binding/Wash Buffer.

-

Sample Loading: Apply the biotinylated protein sample to the equilibrated resin.

-

Washing: Wash the resin with 10-20 column volumes of Binding/Wash Buffer to remove non-biotinylated proteins and other impurities.

-

Elution: Elute the bound biotinylated protein with Elution Buffer. Collect the fractions.

-

Neutralization: Immediately neutralize the eluted fractions by adding Neutralization Buffer.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and decision-making processes in the application of biotin-PEG linkers.

Caption: General experimental workflow for bioconjugation with biotin-PEG linkers.

Caption: Logical decision tree for selecting a biotin-PEG linker based on application.

Caption: Simplified signaling pathway of targeted drug delivery using a biotin-PEG conjugate.

Conclusion

Biotin-PEG linkers represent a versatile and powerful class of reagents in the bioconjugation toolbox. Their unique combination of high-affinity binding and the beneficial properties of PEG allows for the creation of highly specific, stable, and biocompatible conjugates. By understanding the quantitative impact of linker length and architecture, and by employing robust experimental protocols, researchers can rationally design and synthesize innovative biomolecular constructs to advance the fields of drug delivery, diagnostics, and beyond. This guide provides a foundational framework to aid in the strategic selection and application of biotin-PEG linkers, empowering scientists to build the next generation of bioconjugates.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]

- 3. Biotinylation - Wikipedia [en.wikipedia.org]

- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 5. precisepeg.com [precisepeg.com]

- 6. precisepeg.com [precisepeg.com]

- 7. The impact of PEGylation on protein immunogenicity [pubmed.ncbi.nlm.nih.gov]

- 8. cris.technion.ac.il [cris.technion.ac.il]

- 9. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. creativepegworks.com [creativepegworks.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. ビオチン化タンパク質精製 [sigmaaldrich.com]

- 24. Purification of biotinylated proteins on streptavidin resin: A protocol for quantitative elution | Semantic Scholar [semanticscholar.org]

- 25. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]

- 26. Biotin Affinity Purification | Thermo Fisher Scientific - HK [thermofisher.com]

WSPC Biotin-PEG3-DBCO: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of WSPC Biotin-PEG3-DBCO, a trifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and diagnostic assay development. This document consolidates available data on its physicochemical properties, offers generalized experimental protocols for its characterization, and presents visual workflows to aid in experimental design.

Core Concepts and Structure

This compound is a versatile chemical tool featuring three key functional moieties:

-

A Water-Soluble Phosphine Catalyst (WSPC) Moiety: While the acronym "WSPC" is used in the product name, the structure provided by suppliers reveals a sulfonated compound, which imparts water solubility. This feature is critical for applications in aqueous biological environments, rendering the molecule membrane-impermeable.[1][2][3][4]

-

A Biotin Moiety: This allows for strong and specific binding to avidin (B1170675) and streptavidin, a cornerstone of many detection and purification systems.

-

A Dibenzocyclooctyne (DBCO) Group: This strained alkyne facilitates copper-free "click chemistry" reactions with azide-functionalized molecules. This bioorthogonal conjugation method is highly efficient and avoids the cytotoxicity associated with copper catalysts.[5]

-

A Polyethylene Glycol (PEG) Spacer (PEG3): The short PEG chain enhances aqueous solubility, reduces steric hindrance between the conjugated molecules, and can minimize aggregation.[6][7]

Solubility Profile

The solubility of this compound is a key attribute for its application in biological systems. The presence of the sulfonate group and the PEG spacer contributes significantly to its behavior in various solvents.

Qualitative Solubility:

Based on information from suppliers and analogous compounds, this compound is soluble in polar aprotic solvents. The hydrophilic components suggest some degree of aqueous solubility.

| Solvent | Solubility | Citation |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [7] |

| Dimethylformamide (DMF) | Soluble | [7] |

| Dichloromethane (DCM) | Likely Soluble | [8] |

| Tetrahydrofuran (THF) | Likely Soluble | [8] |

| Chloroform | Likely Soluble | [8] |

| Aqueous Media | The sulfonate group and PEG spacer enhance solubility in aqueous buffers. The molecule is described as having a water-soluble sulfonate group, making it membrane-impermeable. | [1][2][3][4][9][10] |

Quantitative Solubility Data:

Stability and Storage

Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.

Storage Recommendations:

| Condition | Duration | Recommendations | Citations |

| Long-Term | Months to years | Store at -20°C. | [1][7][9] |

| Stock Solutions | Up to 6 months | Store at -80°C. For shorter periods (1 month), -20°C is acceptable. It is recommended to store under an inert gas like nitrogen and protect from light. | [11] |

| Short-Term | Days to weeks | Store at 0-4°C. | [1][9] |

| Shipping | Shipped at ambient temperature as it is considered stable for a few weeks. | [1][9] |

Handling and Stability Considerations:

-

Moisture Sensitivity: The DBCO group and other functionalities can be sensitive to moisture. It is recommended to allow the vial to equilibrate to room temperature before opening to prevent condensation.[7] Store in a sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[6]

-

Light Sensitivity: The DBCO moiety can be light-sensitive. Protect the compound and its solutions from prolonged exposure to light.[6][7]

-

pH Stability: While specific data is unavailable, PEGylated compounds can be susceptible to hydrolysis of ether linkages under strong acidic conditions and elevated temperatures. The biotin-protein bond, in general, can be susceptible to cleavage in human plasma.

-

Incompatible Reagents: Avoid buffers that contain primary amines (e.g., Tris, glycine) or azides, as these can react with the functional groups of the molecule.[7]

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided for solutions. It is best practice to aliquot stock solutions into single-use volumes.

Experimental Protocols

The following are generalized protocols for assessing the solubility and stability of reagents like this compound. These should be adapted and optimized for specific experimental contexts.

Protocol 1: Determination of Aqueous Solubility

This protocol provides a general method for determining the equilibrium solubility of this compound in a specific aqueous buffer.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a microcentrifuge tube.

-

Ensure a visible amount of undissolved solid remains.

-

-

Equilibration:

-

Incubate the mixture at a controlled temperature (e.g., 25°C) on a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with the same buffer to a concentration within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection (monitoring the DBCO chromophore) or Mass Spectrometry (LC-MS).

-

Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

-

Protocol 2: Assessment of Stability in Solution

This protocol outlines a general approach for evaluating the stability of this compound under various conditions over time.

-

Preparation of Stock Solution:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

-

-

Preparation of Test Samples:

-

Dilute the stock solution to a final, known concentration in the aqueous buffer or solvent system of interest.

-

-

Incubation under Stress Conditions:

-

Aliquot the test samples and incubate them under various conditions, such as:

-

Different temperatures (e.g., 4°C, 25°C, 37°C).

-

Different pH values.

-

Exposure to light versus protected from light.

-

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.

-

-

Quenching and Storage (if necessary):

-

If further degradation is a concern, the reaction can be quenched (e.g., by rapid freezing). Store samples at -80°C until analysis.

-

-

Analysis:

-

Analyze the samples using a stability-indicating analytical method, such as reverse-phase HPLC.

-

Compare the peak area of the intact this compound at each time point to the initial (time 0) sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

-

Visualized Workflows and Relationships

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining the equilibrium solubility of W.

Diagram 2: Factors Influencing Stability

Caption: A diagram illustrating the key factors that can influence the chemical s.

References

- 1. Instability of the biotin-protein bond in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Biotin-protein bond: instability and structural modification to provide stability for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cenmed.com [cenmed.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

The Ultimate Guide to DBCO Reagents: Revolutionizing Biological Research and Drug Development

For Immediate Release

In the dynamic fields of biological research and pharmaceutical development, the quest for precise and efficient molecular tools is paramount. Dibenzocyclooctyne (DBCO) reagents have emerged as a cornerstone of modern bioconjugation, offering unparalleled specificity and biocompatibility through copper-free click chemistry. This technical guide provides an in-depth exploration of the applications of DBCO reagents, offering researchers, scientists, and drug development professionals a comprehensive resource to harness the full potential of this transformative technology.

The Power of Copper-Free Click Chemistry

At the heart of DBCO's utility lies the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that enables the covalent ligation of molecules in complex biological environments without the need for a toxic copper catalyst.[][2] This reaction is characterized by its high efficiency, rapid kinetics, and the formation of a stable triazole linkage.[][2][3][4] The inherent strain of the cyclooctyne (B158145) ring in DBCO reagents drives the reaction with azide-functionalized molecules, ensuring high selectivity and minimal off-target reactions.[][3][4] This bioorthogonality means that DBCO and azide (B81097) groups do not interfere with native biological processes, making them ideal for in vivo applications.[][4][5]

Core Applications in Biological Research

DBCO reagents have found widespread use across various disciplines due to their versatility and robust performance.[3][6] Key application areas include:

-

Bioconjugation and Labeling: DBCO reagents are extensively used to label a wide array of biomolecules, including proteins, nucleic acids, and lipids, with probes for detection, imaging, and purification.[][3] This has revolutionized the study of cellular processes and biomolecular interactions.[3]

-

Drug Discovery and Development: In the pharmaceutical industry, DBCO chemistry facilitates the development of novel drug delivery systems, antibody-drug conjugates (ADCs), and targeted therapeutics.[3][7] By attaching targeting ligands or imaging agents to drug candidates, researchers can enhance their specificity and efficacy.[3]

-

In Vivo Imaging: The biocompatibility of the copper-free click reaction makes DBCO reagents invaluable for real-time imaging of biological processes in living organisms.[5][8][9] This has opened new avenues for disease diagnosis and monitoring therapeutic responses.

-

Proteomics and Genomics: While direct applications in high-throughput sequencing are still emerging, the principles of bioconjugation enabled by DBCO are fundamental to many proteomic and genomic research techniques that rely on the specific labeling and capture of proteins and nucleic acids.

Quantitative Data Summary

The efficiency and stability of bioconjugation are critical for successful experimental outcomes. The following tables summarize key quantitative data for DBCO reagents and compare them with other common bioconjugation chemistries.

| Parameter | DBCO-Azide (SPAAC) | BCN-Azide (SPAAC) | Tetrazine Ligation | Maleimide-Thiol | Amide Bond (NHS Ester) |

| Reactive Partners | DBCO + Azide | BCN + Azide | Tetrazine + TCO | Maleimide + Thiol | NHS Ester + Amine |

| Half-life in presence of GSH | ~71 minutes | ~6 hours | Variable, moiety-dependent | ~4 minutes | Very High |

| Key Stability Considerations | The hydrophobicity of the DBCO group can lead to aggregation and faster clearance. | BCN is generally more stable to thiols like GSH compared to DBCO. | Tetrazine and TCO stability can be influenced by serum components and isomerization. | Susceptible to retro-Michael reaction and exchange with serum thiols like albumin. | Amide bonds are generally very stable under physiological conditions. |

Table 1: Comparative Stability of Bioconjugation Linkers in the presence of Glutathione (GSH).[10]

| Reaction Parameter | Recommended Conditions |

| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 (can be inverted if the azide is precious) |

| Temperature | 4°C to 37°C |

| Reaction Time | 2 to 48 hours |

Table 2: General Reaction Conditions for DBCO-Azide Conjugation.[11]

Experimental Protocols

Detailed and reliable protocols are essential for reproducible research. The following sections provide step-by-step methodologies for key experiments utilizing DBCO reagents.

Protocol 1: Antibody Labeling with DBCO-NHS Ester

This protocol outlines the procedure for conjugating a DBCO moiety to an antibody via its primary amines using a DBCO-NHS ester.

Materials:

-

Antibody solution (1-10 mg/mL in a suitable buffer like PBS, pH ~7.4)[12]

-

DBCO-NHS ester (freshly prepared 10 mM solution in anhydrous DMSO)[12][13]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)[12][14]

-

Spin desalting columns or dialysis equipment for purification[13][15]

Procedure:

-

Preparation: Ensure the antibody solution is free of extraneous proteins like BSA and gelatin, and buffers do not contain sodium azide.[13] If necessary, perform buffer exchange.

-

Reaction Setup: Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.[12][13] The final DMSO concentration should be kept below 20%.[12][13]

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[13][15]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[14]

-

Purification: Remove unreacted DBCO-NHS ester using a spin desalting column or through dialysis.[13][15]

-

Characterization: The degree of labeling can be determined by UV-Vis spectroscopy, as DBCO has a characteristic absorbance around 310 nm.[12][15]

Protocol 2: Copper-Free Click Reaction with Azide-Modified Molecules

This protocol describes the subsequent reaction of the DBCO-labeled antibody with an azide-functionalized molecule (e.g., an oligonucleotide or a small molecule drug).

Materials:

-

DBCO-functionalized antibody (from Protocol 1)

-

Azide-modified molecule

-

Reaction buffer (e.g., PBS)

Procedure:

-

Reaction Setup: Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified molecule in the reaction buffer.[12][13]

-

Incubation: Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature.[12][13]

-

Validation: The formation of the conjugate can be validated by SDS-PAGE, where the conjugate will show a higher molecular weight band compared to the unconjugated antibody.[12][13]

-

Purification: Remove the unreacted azide-modified molecule using an appropriate liquid chromatography method (e.g., reverse phase or ion exchange HPLC).[13]

Visualizing Workflows and Pathways

Understanding the logical flow of experiments and the underlying biological pathways is crucial. The following diagrams, generated using Graphviz, illustrate key processes involving DBCO reagents.

Conclusion

DBCO reagents have fundamentally changed the landscape of bioconjugation and biological research. Their ease of use, high reactivity, and biocompatibility have empowered scientists to explore complex biological systems with unprecedented precision. As research continues to advance, the applications of DBCO-based copper-free click chemistry are expected to expand further, driving innovation in diagnostics, therapeutics, and our fundamental understanding of biology.

References

- 2. interchim.fr [interchim.fr]

- 3. creativepegworks.com [creativepegworks.com]

- 4. interchim.fr [interchim.fr]

- 5. Azide (Az)/Dibenzylcyclooctyne (DBCO)-based Click Imaging Service - CD BioGlyco [glycoclick.bioglyco.com]

- 6. DBCO Linker, DBCO Reagents | BroadPharm [broadpharm.com]

- 7. hiyka.com [hiyka.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. help.lumiprobe.com [help.lumiprobe.com]

- 14. benchchem.com [benchchem.com]

- 15. broadpharm.com [broadpharm.com]

A Technical Deep Dive: Biotin-DBCO and the Landscape of Biotinylation Reagents

For researchers, scientists, and drug development professionals, the precise and robust attachment of biotin (B1667282) to biomolecules is a cornerstone of modern molecular biology and drug discovery. This in-depth technical guide explores the key differences between Biotin-Dibenzocyclooctyne (Biotin-DBCO) and other prevalent biotinylation reagents, providing a comparative analysis of their mechanisms, efficiency, and stability to inform the selection of the optimal tool for your research needs.

Introduction to Biotinylation

Biotin, a small vitamin, exhibits an extraordinarily strong and specific non-covalent interaction with avidin (B1170675) and streptavidin proteins (dissociation constant, Kd ≈ 10⁻¹⁵ M)[1]. This high-affinity interaction forms the basis of numerous applications, including the detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules[2]. The process of covalently attaching biotin to a target molecule is known as biotinylation. The choice of biotinylation reagent is critical and depends on the functional groups available on the target biomolecule, the desired specificity of labeling, and the experimental conditions.

This guide focuses on the distinction between Biotin-DBCO, a key player in bioorthogonal click chemistry, and traditional biotinylation reagents that target common functional groups like primary amines and thiols.

The Rise of Bioorthogonal Chemistry: Biotin-DBCO and SPAAC

Biotin-DBCO is a biotinylation reagent that contains a dibenzocyclooctyne (DBCO) group. This group is central to a powerful class of bioorthogonal reactions known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Bioorthogonal reactions occur in a biological environment without interfering with native biochemical processes[3].

The key advantage of the Biotin-DBCO/azide (B81097) reaction is that it is a "click chemistry" reaction that does not require a cytotoxic copper catalyst, which is necessary for the more traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4][5]. This makes Biotin-DBCO particularly well-suited for applications in living cells and whole organisms[3][4].

The reaction proceeds via a [3+2] cycloaddition between the strained alkyne (DBCO) and an azide group, which must be metabolically or chemically introduced into the target biomolecule beforehand. This two-step approach provides a high degree of specificity.

Traditional Biotinylation Reagents: Targeting Abundant Functional Groups

In contrast to the bioorthogonal approach of Biotin-DBCO, traditional biotinylation reagents target naturally occurring and abundant functional groups on biomolecules. The two most common classes are amine-reactive and thiol-reactive reagents.

Amine-Reactive Biotinylation: NHS-Esters

N-hydroxysuccinimide (NHS) esters of biotin, such as NHS-Biotin, are the most widely used class of biotinylation reagents[6]. They react efficiently with primary amines (-NH₂) found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues to form stable amide bonds[6][7].

The reaction is typically carried out in buffers at a pH of 7-9[6]. However, a major consideration with NHS-esters is their susceptibility to hydrolysis in aqueous solutions, which increases with pH[8][9]. This competing reaction can reduce labeling efficiency.

Thiol-Reactive Biotinylation: Maleimides

Maleimide-activated biotin reagents, such as Maleimide-PEG-Biotin, are highly specific for sulfhydryl groups (-SH) found on cysteine residues[10]. The reaction, a Michael addition, proceeds efficiently at a pH range of 6.5-7.5 to form a stable thioether bond[11][12]. At pH values above 7.5, maleimides can exhibit some reactivity towards primary amines, reducing their specificity[11]. The stability of the resulting thioether linkage can be a concern, as it can undergo a retro-Michael reaction, particularly in the presence of other thiols[13][14].

Comparative Analysis of Biotinylation Reagents

The choice of biotinylation reagent has significant implications for the outcome of an experiment. The following tables summarize the key quantitative and qualitative differences between Biotin-DBCO, NHS-Biotin, and Maleimide-Biotin.

Quantitative Comparison

| Parameter | Biotin-DBCO (SPAAC) | NHS-Biotin | Maleimide-Biotin |

| Second-Order Rate Constant | ~0.1 - 8.6 M⁻¹s⁻¹[15][16][17] | Varies with pH and amine pKa | ~1000x faster than reaction with amines at pH 7[11][12] |

| Optimal pH | Physiological (typically ~7.4) | 7 - 9[6] | 6.5 - 7.5[11] |

| Reaction Time | Typically 1-4 hours | 30 minutes - 2 hours[18] | 2 hours to overnight[19] |

| Labeling Efficiency | High, dependent on azide incorporation | Can be high, but affected by hydrolysis[7] | High for accessible thiols |

| Linkage Stability | Very Stable Triazole | Stable Amide Bond | Stable Thioether, but susceptible to retro-Michael reaction[13][14] |

| Hydrolysis Half-life of Reagent | Not applicable (stable in aqueous solution) | 4-5 hours at pH 7, 10 minutes at pH 8.6[8][20] | Hydrolyzes at pH > 7.5[21] |

Qualitative Comparison

| Feature | Biotin-DBCO | NHS-Biotin | Maleimide-Biotin |

| Target Functional Group | Azide | Primary Amine (-NH₂) | Sulfhydryl (-SH) |

| Specificity | High (Bioorthogonal) | Moderate (targets all accessible primary amines) | High (for thiols at optimal pH) |

| Requirement for Target Modification | Yes (Azide introduction) | No | No |

| Suitability for Live Cell Labeling | Excellent (Copper-free)[3] | Membrane permeable versions available, but can label intracellularly non-specifically[7] | Can be used, but potential for off-target reactions |

| Key Advantage | Bioorthogonality, high specificity, copper-free | Targets abundant functional groups, one-step reaction | High specificity for thiols |

| Key Limitation | Requires pre-modification of the target with an azide | Potential for non-specific labeling, hydrolysis of reagent | Cysteine residues are less abundant than lysines, linkage stability can be an issue |

Experimental Protocols

Detailed and validated experimental protocols are crucial for successful biotinylation. Below are representative protocols for protein labeling using Biotin-DBCO, NHS-Biotin, and Maleimide-Biotin.

General Experimental Workflow

Protocol 1: Biotinylation of Azide-Modified Protein with Biotin-DBCO

-

Protein Preparation: Dissolve the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Prepare a stock solution of Biotin-DBCO in a water-miscible organic solvent such as DMSO or DMF (e.g., 10 mM).

-

Reaction: Add a 10-20 fold molar excess of the Biotin-DBCO stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing[16].

-

Purification: Remove excess, unreacted Biotin-DBCO by dialysis, gel filtration (e.g., Sephadex G-25), or spin desalting columns.

Protocol 2: Biotinylation of Protein with NHS-Biotin

-

Protein Preparation: Dissolve the protein in an amine-free buffer at pH 7.2-8.0 (e.g., PBS, HEPES) to a concentration of 1-10 mg/mL[18]. Tris buffers should be avoided as they contain primary amines.

-

Reagent Preparation: Immediately before use, prepare a stock solution of NHS-Biotin in an anhydrous organic solvent like DMSO or DMF (e.g., 20 mg/mL)[18].

-

Reaction: Add a 10-20 fold molar excess of the NHS-Biotin stock solution to the protein solution[18]. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C[18].

-

Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine-containing buffer, such as Tris or glycine.

-

Purification: Remove unreacted NHS-Biotin and the NHS leaving group by dialysis or gel filtration.

Protocol 3: Biotinylation of Protein with Maleimide-Biotin

-

Protein Preparation: Dissolve the protein containing free sulfhydryl groups in a sulfhydryl-free buffer at pH 6.5-7.5 (e.g., PBS) to a concentration of 1-10 mg/mL[11]. If necessary, reduce disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

-

Reagent Preparation: Prepare a stock solution of Maleimide-Biotin in an organic solvent such as DMSO or DMF (e.g., 10 mg/mL).

-

Reaction: Add a 10-20 fold molar excess of the Maleimide-Biotin stock solution to the protein solution[22].

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing[19].

-

Purification: Remove unreacted Maleimide-Biotin by dialysis or gel filtration.

Protocol 4: Quantification of Biotinylation (HABA Assay)

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method to estimate the degree of biotinylation[22].

-

Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in a suitable buffer (e.g., PBS) according to the manufacturer's instructions[22][23].

-

Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm[22].

-

Add Biotinylated Sample: Add a known amount of the purified biotinylated protein to the HABA/Avidin solution and mix.

-

Measure Final Absorbance: Once the absorbance reading at 500 nm stabilizes, record the value[22].

-

Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample, which displaces the HABA from avidin. The molar substitution ratio (moles of biotin per mole of protein) can be calculated based on a standard curve or by using the extinction coefficient of the HABA-avidin complex[22]. More sensitive fluorescent-based quantification kits are also commercially available[6][24][25].

Conclusion: Selecting the Right Tool for the Job

The choice between Biotin-DBCO and other biotinylation reagents is dictated by the specific requirements of the experiment.

-

Biotin-DBCO is the reagent of choice for applications requiring high specificity and biocompatibility, particularly in living systems. The necessity of introducing an azide handle into the target molecule provides an unparalleled level of control over the labeling site.

-

NHS-Biotin remains a workhorse for general-purpose biotinylation of proteins and other amine-containing molecules. Its one-step procedure is convenient, but researchers must be mindful of the potential for non-specific labeling and the hydrolytic instability of the reagent.

-

Maleimide-Biotin offers high specificity for cysteine residues, which are often strategically located or can be introduced via site-directed mutagenesis for controlled labeling. The stability of the resulting thioether bond should be considered, especially for in vivo applications.

By understanding the distinct chemical principles, reaction kinetics, and stability profiles of these reagents, researchers can make informed decisions to optimize their experimental design and achieve reliable and reproducible results in their pursuit of scientific discovery and therapeutic innovation.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]